Product packaging for 5-Amino-6-fluoro-1,3-dihydro-indol-2-one(Cat. No.:)

5-Amino-6-fluoro-1,3-dihydro-indol-2-one

Cat. No.: B8012617
M. Wt: 166.15 g/mol
InChI Key: BEYZEMBXTSMOEC-UHFFFAOYSA-N
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Description

5-Amino-6-fluoro-1,3-dihydro-indol-2-one (CAS 1824465-74-8) is a fluorinated indolinone compound of high interest in medicinal chemistry and drug discovery. This derivative features the privileged indole scaffold, a structure known to be associated with a wide spectrum of biological activities . The compound serves as a key synthetic intermediate for the development of novel therapeutic agents. With a molecular formula of C8H7FN2O and a molecular weight of 166.15 g/mol, it is characterized by its high purity (typically 95% or higher) . Researchers utilize this building block to explore its potential in various applications, leveraging the biological significance of indole derivatives, which includes documented antiviral, anticancer, anti-inflammatory, and antimicrobial activities . The presence of both amino and fluoro substituents on the indole ring makes it a versatile precursor for further chemical functionalization, enabling the synthesis of more complex molecules for biological screening. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Please refer to the Safety Data Sheet (SDS) prior to use. This compound may be harmful if swallowed and may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2O B8012617 5-Amino-6-fluoro-1,3-dihydro-indol-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-fluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYZEMBXTSMOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Amino 6 Fluoro 1,3 Dihydro Indol 2 One Derivatives

Foundational Synthetic Routes to the Indol-2-one Core Structure

The synthesis of the oxindole (B195798) (1,3-dihydro-indol-2-one) framework is a well-established area of heterocyclic chemistry, with numerous methods developed over more than a century. These strategies provide the essential backbone for the subsequent introduction of specific functional groups.

Classical and Contemporary Approaches for Oxindole Synthesis

The oxindole ring system can be constructed through several named reactions, which form the classical foundation of its synthesis. The Hinsberg synthesis , discovered by Oscar Hinsberg, traditionally involves the reaction of secondary aryl amines with the bisulfite adduct of glyoxal (B1671930) to form oxindoles. wikipedia.orgdrugfuture.comchem-station.com Primary aryl amines, under these conditions, typically yield glycine (B1666218) or glycinamide (B1583983) derivatives. drugfuture.com Another cornerstone is the Fischer indole (B1671886) synthesis , which, while primarily used for indoles, can be adapted for oxindoles. This reaction condenses a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgbyjus.com The choice of starting materials and reaction conditions, including the use of Brønsted or Lewis acids like ZnCl₂, PCl₃, or PPA, is critical for directing the cyclization towards the desired oxindole product. bhu.ac.in

In recent decades, contemporary methods, particularly those employing transition-metal catalysis, have revolutionized oxindole synthesis, offering milder conditions and broader functional group tolerance. acs.org A prominent example is the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides, a method developed by Buchwald and colleagues. nih.govorganic-chemistry.org This approach allows for the highly regioselective cyclization to form substituted oxindoles without requiring pre-functionalized aromatic rings. nih.govorganic-chemistry.org Other modern strategies include:

Tandem Heck-reduction-cyclization sequences, which can be performed with an in-situ generated palladium on carbon (Pd/C) catalyst under mild conditions. nih.gov

Iron-catalyzed radical addition/cyclization of N-arylacrylamides, providing access to functionalized 3,3-disubstituted oxindoles. nih.gov

Organocatalyzed oxidative C-N bond formation of phenylpropanamide derivatives, which offers a transition-metal-free alternative. organic-chemistry.org

Enzymatic oxidation of substituted indoles using enzymes like chloroperoxidase, which can yield oxindoles in a highly selective manner. capes.gov.br

These varied approaches, from century-old reactions to cutting-edge catalytic systems, provide a rich toolbox for chemists to construct the fundamental oxindole core.

Regioselective Introduction of Amino and Halogen Substituents onto the Indolone Ring System

With the oxindole core in hand, or during its construction, the regioselective installation of the 5-amino and 6-fluoro groups is paramount. The strategy often involves introducing the substituents onto the aniline (B41778) or phenylhydrazine precursor before cyclization, or functionalizing the pre-formed oxindole ring.

Fluorination: The introduction of a fluorine atom at the 6-position typically relies on starting with a pre-fluorinated aniline derivative. For instance, a plausible precursor for the target molecule is a derivative of 4-fluoroaniline. Electrophilic fluorination of an existing oxindole ring is challenging and often results in mixtures of isomers. Therefore, incorporating the fluorine atom at an early stage via a suitable starting material is the preferred strategy.

Amination: The amino group at the 5-position is most commonly introduced by the nitration of the aromatic ring, followed by reduction. The regioselectivity of nitration is governed by the directing effects of the existing substituents on the benzene (B151609) ring. For a 6-fluorooxindole (B1364620) intermediate, nitration would be expected to occur at the 5- or 7-position. Controlling this regioselectivity can be a significant synthetic hurdle. A transition-metal-free method for the synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds has been developed, showcasing a modern approach to forming C-C and C-N bonds with high regioselectivity. rsc.org Once the nitro group is in place, it can be readily reduced to the desired amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl).

Specific Synthesis of 5-Amino-6-fluoro-1,3-dihydro-indol-2-one and Key Intermediates

The synthesis of the title compound is not explicitly detailed in readily available literature, but a logical pathway can be constructed based on the established principles discussed above. The most viable strategy involves a multi-step sequence starting from a commercially available, appropriately substituted aniline.

Design and Preparation of Precursors for this compound

A logical and efficient synthetic route would begin with 2-fluoro-5-nitroaniline (B1294389) . researchgate.net This starting material already contains the required fluorine atom and a precursor to the amino group in the correct relative positions.

The proposed synthetic pathway is as follows:

Acylation: The amino group of 2-fluoro-5-nitroaniline is first acylated with an α-haloacetyl chloride, such as chloroacetyl chloride, to form the corresponding α-chloroacetanilide, N-(2-fluoro-5-nitrophenyl)-2-chloroacetamide . This step prepares the molecule for intramolecular cyclization.

Intramolecular Cyclization: The resulting anilide undergoes an intramolecular cyclization to form the oxindole ring. This can be achieved via a Friedel-Crafts type reaction or, more preferably, using modern palladium-catalyzed C-H activation methods as previously described. nih.govorganic-chemistry.org This step would yield the key intermediate, 6-fluoro-5-nitro-1,3-dihydro-indol-2-one .

Reduction: The final step is the selective reduction of the nitro group at the 5-position to an amino group. This transformation is typically high-yielding and can be accomplished with various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation, to afford the target compound, This compound .

A patent for the synthesis of the related 6-chloro-5-fluoro-indole starts from 3-chloro-4-fluoroaniline, further supporting the strategy of using a pre-functionalized aniline as the starting point. google.com

Optimization of Reaction Conditions and Yields for Targeted Synthesis

Each step in the proposed synthesis requires careful optimization to maximize the yield and purity of the product.

StepReactionKey Parameters for OptimizationPotential Challenges
1 AcylationSolvent, temperature, base (e.g., pyridine, triethylamine), rate of addition of acylating agent.Over-acylation or side reactions if conditions are too harsh.
2 Cyclization (Pd-catalyzed)Palladium catalyst source (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base (e.g., Et₃N, K₂CO₃), solvent (e.g., toluene, DMF), temperature.Catalyst deactivation, low yield, formation of dimeric byproducts.
3 Nitro ReductionReducing agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C), solvent, temperature, pressure (for hydrogenation).Incomplete reduction, reduction of the oxindole carbonyl group, catalyst poisoning.

This interactive table summarizes key optimization parameters for the proposed synthesis.

Optimizing the palladium-catalyzed cyclization is often the most critical stage. The choice of ligand is crucial for promoting the desired C-H activation and subsequent bond formation while avoiding side reactions. Similarly, for the nitro reduction, the choice of reagent is important to ensure chemoselectivity, leaving the lactam (amide) bond of the oxindole ring intact.

Advanced Synthetic Techniques and Innovations in Indolone Chemistry

The field of indole and oxindole synthesis continues to evolve, with new technologies and methodologies offering more efficient, sustainable, and versatile routes. These innovations could be applied to the synthesis of this compound and its derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions like nitration.

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under exceptionally mild conditions. This could potentially be used for the cyclization step or for introducing other functional groups onto the oxindole scaffold.

Enantioselective Catalysis: For applications requiring specific stereoisomers (if substitution occurs at the C3 position), asymmetric catalysis is indispensable. Chiral phase-transfer catalysts and chiral metal complexes have been successfully used for the enantioselective alkylation and hydroxylation of oxindoles. capes.gov.br

Domino and Tandem Reactions: Designing synthetic cascades where multiple bonds are formed in a single pot without isolating intermediates increases efficiency and reduces waste. acs.org Tandem reactions like the Heck-reduction-cyclization are prime examples of this advanced approach to oxindole synthesis. nih.gov

These advanced techniques represent the frontier of oxindole synthesis, promising more elegant and powerful ways to construct complex and functionally diverse molecules like this compound.

Catalytic Reactions for Indolone Construction (e.g., Click Chemistry, Cross-Coupling Methods)

While specific examples for the direct catalytic construction of this compound are scarce, the synthesis of the broader oxindole family heavily relies on catalytic methods. Transition-metal catalysis is a cornerstone for constructing the core ring and for its subsequent functionalization.

Palladium- and Rhodium-Catalyzed Reactions : Palladium and Rhodium catalysts are instrumental in forming key C-C and C-N bonds. For example, Rh(I)-catalyzed additions of boronic acids to isatin (B1672199) imines have been developed to furnish chiral 3-amino-3-substituted-2-oxindoles. bohrium.com Similarly, intramolecular Heck reactions catalyzed by palladium have been employed to construct the oxindole ring from appropriate precursors.

Iron-Catalyzed Reactions : Facile and efficient iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols can produce dihydroquinoline derivatives. organic-chemistry.org This type of transformation, which involves the cyclization of an amine onto an activated carbon center, showcases a catalytic strategy that could be adapted for the cyclization step in forming the indolone ring.

Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for creating complex molecules. In the context of indolone synthesis, this reaction is typically used for derivatization rather than for the primary scaffold construction. However, it is a key method for creating hybrid molecules, for instance, by reacting an alkyne-functionalized indolone with an azide-bearing molecule to form a triazole-linked conjugate. nih.gov

Multi-component Reactions and Tandem Processes for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. tcichemicals.com They are prized for their atom economy and ability to rapidly generate molecular complexity.

For the synthesis of oxindole scaffolds, MCRs often utilize isatin as a key building block. For example, spiroheterocycles with indole fragments can be synthesized in one pot from isatin, an active methylene (B1212753) compound like ethyl cyanoacetate, and a bis-nucleophile. nih.gov While a specific MCR for this compound has not been reported, the general principle could be applied. A hypothetical MCR could involve a substituted fluoro-aniline, an aldehyde, and a cyanide source in a Strecker-type reaction, followed by intramolecular cyclization to build the indolone ring. nih.gov

Application of Green Chemistry Principles in the Synthesis of Fluorinated Aminated Indolones

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include the use of safer solvents, catalysis, and energy-efficient methods like microwave irradiation.

The synthesis of fluorinated indole derivatives has been achieved using environmentally benign methods. For example, reactions can be performed in water, a green solvent, to produce fluorinated indoles via Michael addition reactions. ethz.ch Microwave-assisted organic synthesis (MAOS) has also been applied to the synthesis of fluorinated indole derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov

A documented synthesis of 5-fluoro-2-oxindole from 5-fluoroisatin (B27256) uses hydrazine (B178648) hydrate (B1144303) in water at 140 °C. chemicalbook.com The use of water as the solvent in this high-temperature reduction aligns with green chemistry principles by avoiding volatile organic solvents. Furthermore, the development of catalytic methods using abundant and non-toxic metals like iron for key cyclization steps represents another green approach to heterocycle synthesis. organic-chemistry.org

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites that allow for extensive derivatization: the aromatic amino group, the lactam nitrogen (N-1), and the methylene carbon adjacent to the carbonyl (C-3).

Chemical Modifications of the Amino Group (e.g., acylation, alkylation, Schiff base formation)

The 5-amino group behaves as a typical aromatic amine, making it amenable to a variety of standard transformations.

Acylation : The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. The Friedel-Crafts acylation, however, is generally not feasible on rings bearing a free amino group, as the amine coordinates with the Lewis acid catalyst, deactivating the ring. libretexts.orgmasterorganicchemistry.com

Alkylation : Direct alkylation of the amino group can be achieved with alkyl halides, though polyalkylation can be a competing side reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, provides a more controlled method for mono- or di-alkylation.

Schiff Base Formation : Condensation of the primary amino group with aldehydes or ketones under dehydrating conditions yields imines, also known as Schiff bases. These imines are versatile intermediates themselves, capable of undergoing further reactions such as reduction to secondary amines or participating in cycloaddition reactions.

Functionalization at Other Positions of the Indolone Ring System (e.g., C-3, N-1)

The C-3 and N-1 positions of the oxindole ring are common sites for modification, allowing for the introduction of diverse substituents that can modulate the molecule's properties.

C-3 Functionalization : The C-3 position is particularly reactive due to the adjacent carbonyl group, which makes the C-3 protons acidic.

Condensation Reactions : A widely used method for C-3 functionalization is the Knoevenagel condensation of the oxindole with various aldehydes. For the closely related 5-fluoro-2-oxindole , this reaction has been extensively used to synthesize a library of (Z)-3-benzylideneindolin-2-one derivatives. The reaction is typically carried out in ethanol using a base like potassium hydroxide (B78521) at room temperature. nih.govnih.govresearchgate.net

Alkylation : The C-3 position can be directly alkylated using alkyl halides. To avoid dialkylation, methods often employ phase-transfer catalysis or specific metal catalysts. acs.orgnih.gov For example, a B(C₆F₅)₃-catalyzed method allows for the direct C-3 alkylation of various oxindoles using amine-based alkylating agents. acs.org

N-1 Functionalization : The lactam nitrogen can be functionalized, typically after C-3 modification. N-alkylation is commonly performed using an appropriate alkyl halide in the presence of a strong base like sodium hydride to deprotonate the nitrogen. This modification is useful for blocking the hydrogen-bonding donor capability of the N-H group or for introducing specific side chains. nih.gov

The table below summarizes selected C-3 functionalization reactions performed on the related 5-fluoro-2-oxindole scaffold, which serve as a model for the potential derivatization of the title compound.

EntryAldehyde ReactantProductYield (%)Reference
12-Fluorobenzaldehyde(Z)-5-Fluoro-3-(2-fluorobenzylidene)indolin-2-one65.0 nih.gov
24-Hydroxybenzaldehyde(Z)-5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one70.2 nih.gov
33-Methoxybenzaldehyde(Z)-5-Fluoro-3-(3-methoxybenzylidene)indolin-2-one73.3 nih.gov
44-(Methylthio)benzaldehyde(Z)-5-Fluoro-3-(4-(methylthio)benzylidene)indolin-2-one41.8 nih.gov
5Furan-2-carbaldehyde(Z)-5-Fluoro-3-(furan-2-ylmethylene)indolin-2-one55.4 nih.gov
6Thiophene-2-carbaldehyde(Z)-5-Fluoro-3-(thiophen-2-ylmethylene)indolin-2-one44.6 nih.gov

Synthesis of Hybrid Molecules and Conjugates Incorporating the Indolone Moiety

Hybrid molecules, which combine two or more pharmacophores into a single entity, are a major strategy in drug discovery. The this compound scaffold is an excellent platform for creating such hybrids.

Spirocyclic Hybrids : Isatins, which are precursors to oxindoles, are frequently used in MCRs to generate spirooxindoles. These reactions link the C-3 position of the oxindole to another ring system, creating structurally complex and rigid three-dimensional molecules. nih.gov

Triazole Conjugates : The 5-amino group can be converted to an azide (B81097) via diazotization followed by substitution. This azide-functionalized indolone can then be coupled with various terminal alkynes using CuAAC "click" chemistry. This highly reliable reaction allows for the modular synthesis of a wide array of indolone-triazole conjugates, linking the core scaffold to other chemical entities like sugars, peptides, or other heterocyclic systems. nih.gov

Amide- and Urea-Linked Conjugates : The 5-amino group can serve as a handle for creating amide or urea (B33335) linkages. Acylation with a bifunctional linker can prepare the molecule for conjugation to another pharmacophore. Alternatively, reaction with an isocyanate can form a urea-linked hybrid molecule, a common motif in medicinal chemistry.

Structure Activity Relationship Sar Studies of 5 Amino 6 Fluoro 1,3 Dihydro Indol 2 One Analogs

Positional and Electronic Effects of Substituents on Biological Activity

The nature and position of substituents on the indolone ring are critical determinants of a compound's interaction with biological targets. The electron-donating and -withdrawing properties, as well as the steric bulk of these groups, dictate the binding affinity and selectivity.

The presence of a fluorine atom at the C-6 position and an amino group at the C-5 position of the indolone ring has profound effects on the molecule's physicochemical properties and, consequently, its pharmacological activity.

The 6-fluoro substituent is a common modification in medicinal chemistry. Fluorine's high electronegativity can significantly alter the electronic distribution within the aromatic ring, potentially enhancing binding interactions with target proteins through favorable electrostatic contacts. Furthermore, the introduction of fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and it may also enhance membrane permeability and bioavailability. nih.gov For instance, in the development of α-glucosidase inhibitors based on a 5-fluoro-2-oxindole scaffold, the fluorine atom was noted for its potential to improve pharmacodynamic effects and metabolic stability. nih.gov In a different context, studies on tetrahydro-1H-pyrido[4,3-b]indoles, a related heterocyclic system, showed that a 6-fluoro substitution resulted in a significant increase in potency for certain biological targets. acs.org However, combining the 6-fluoro group with other substituents did not always lead to an additive effect, indicating complex SARs. acs.org

The 5-amino group, being an electron-donating group, can influence the molecule's electronics and its ability to form hydrogen bonds. The primary amine can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand within a protein's binding site. The position of this group is also vital. SAR studies on indole (B1671886) derivatives have shown that the substituent at the 5-position can dramatically alter binding affinity and even the binding mode to different receptors. nih.gov For example, in a series of N'-phenylindol-3-ylglyoxylhydrazides, affinity for the benzodiazepine (B76468) receptor was restricted to derivatives with a hydrogen at the 5-position, while those with chloro or nitro groups at this position were inactive. nih.gov This highlights the sensitivity of receptor binding to the electronic nature of the C-5 substituent. In the context of dopamine (B1211576) receptor agonists, unsubstituted amines in a related series showed poor efficacy, but N-alkylation of the amino group significantly increased D2-like affinities and selectivity. merckmillipore.com

The combination of a 5-amino and 6-fluoro group on the indolone ring thus presents a unique electronic and steric profile that can be exploited for targeted drug design.

The N-1 and C-2 carbonyl positions of the indolone scaffold are key sites for chemical modification that can significantly modulate a compound's biological activity.

Modifications at the Indolone Nitrogen (N-1): The hydrogen atom at the N-1 position can act as a hydrogen bond donor. Alkylation or arylation at this position can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. These changes can influence target binding, cell permeability, and metabolic stability. In some kinase inhibitor scaffolds, for example, the N-1 position is often substituted with various groups to explore different regions of the ATP binding pocket, leading to enhanced potency and selectivity. In the development of HIV-1 fusion inhibitors based on an indole scaffold, substitution at the N-1 position with different groups was a key strategy to optimize activity. nih.gov

Modifications at the Carbonyl Position (C-2): The C-2 carbonyl group is a key hydrogen bond acceptor. Its presence is often critical for anchoring the molecule in the binding site of a target protein. While direct modification of the carbonyl oxygen is less common, the adjacent C-3 position is frequently substituted. This is a versatile position for introducing a wide range of substituents that can project into and interact with specific pockets of a binding site. For instance, condensation of 5-fluoro-2-oxindole with various aromatic aldehydes at the C-3 position has yielded potent α-glucosidase inhibitors. nih.gov The resulting exocyclic double bond and the appended aromatic ring system significantly contributed to the inhibitory activity. nih.gov Furthermore, the carbonyl group can be involved in the formation of Schiff bases in glycation reactions, highlighting its chemical reactivity. mdpi.com In some cases, the carbonyl can be a site of protein carbonylation, an important post-translational modification. researchgate.netnih.gov

The following table summarizes the general impact of modifications at these key positions on the indolone scaffold:

PositionModificationPotential Impact on Pharmacological Profile
C-5 Amino GroupHydrogen bond donor, influences electronics, potential for N-alkylation to modulate activity.
C-6 Fluoro GroupEnhances metabolic stability, alters electronics, can improve binding affinity and bioavailability.
N-1 Alkylation/ArylationModulates lipophilicity, steric profile, and hydrogen bonding; can enhance potency and selectivity.
C-2 Carbonyl GroupKey hydrogen bond acceptor for target binding.
C-3 SubstitutionIntroduction of diverse groups to probe binding pockets and enhance activity.

Rational Design and Optimization of Indolone Derivatives

The development of potent and selective indolone-based therapeutic agents relies heavily on rational design strategies. These approaches leverage computational tools and medicinal chemistry principles to guide the synthesis and evaluation of new analogs.

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, and lipophilic properties) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For indolone and related indole derivatives, both 2D- and 3D-QSAR studies have been successfully applied. For example, 2D-QSAR models have been developed for 3-substituted-5-(phenylamino) indolone derivatives with anti-lung cancer activity, demonstrating strong predictive power. researchgate.net Similarly, 2D-QSAR modeling has been used to guide the design of indole derivatives as antioxidants. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for optimal target interaction. These methods have been used to study indole derivatives as phosphodiesterase IV inhibitors, identifying key features for enhancing binding affinity. nih.gov Pharmacophore modeling combined with 3D-QSAR has also been employed for indole and isatin (B1672199) derivatives targeting Alzheimer's disease. mdpi.com

The general workflow for a QSAR study on indolone derivatives would involve:

Data Set Selection: A series of 5-Amino-6-fluoro-1,3-dihydro-indol-2-one analogs with experimentally determined biological activities is compiled.

Molecular Modeling and Descriptor Calculation: The 3D structures of the compounds are generated and aligned, and a wide range of molecular descriptors are calculated.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a correlation between the descriptors and biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable balance of physicochemical properties to ensure good "drug-like" characteristics. Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to guide the optimization of hit and lead compounds. researchgate.net

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. It is calculated as: LE = -ΔG / N where ΔG is the free energy of binding and N is the number of heavy (non-hydrogen) atoms. LE helps to identify small, efficient fragments that can be elaborated into more potent leads without excessive growth in molecular size.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP (or logD) LLE is a valuable tool for optimizing potency while controlling lipophilicity, as excessive lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. researchgate.net A higher LLE value indicates that potency is being increased through specific, favorable interactions rather than simply by increasing lipophilicity. researchgate.net

During the optimization of a this compound scaffold, these metrics would be applied as follows:

Optimization GoalMetric to MonitorDesired TrendRationale
Increase PotencypIC50 / pKiIncreaseHigher affinity for the target.
Control Molecular SizeLigand Efficiency (LE)Maintain or IncreaseEnsures that potency gains are not solely due to increased size.
Control LipophilicityLipophilic Efficiency (LLE)IncreaseEnsures that potency gains are achieved without a disproportionate increase in lipophilicity, leading to better overall properties.

The application of these principles helps to avoid "molecular obesity" and "grease ball" compounds, guiding the design of optimized drug candidates with a higher probability of success in clinical development.

Conformational Flexibility and Steric Requirements for Target Interaction

The ability of a molecule to adopt a specific three-dimensional conformation is critical for its binding to a biological target. The conformational flexibility of the this compound scaffold and its derivatives, along with the steric requirements of the target's binding site, are key factors in determining biological activity.

The indolone ring itself is relatively rigid, providing a stable platform for the presentation of substituents. However, modifications, particularly at the N-1 and C-3 positions, introduce rotatable bonds that increase the molecule's conformational flexibility. For instance, a substituent at the C-3 position can adopt various orientations, and identifying the bioactive conformation is crucial for rational drug design.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for studying the conformational preferences of ligands and their interactions with target proteins. d-nb.info Docking studies can predict the preferred binding mode of a ligand within a protein's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. d-nb.info For example, docking studies of indolone derivatives into the PDK1 receptor have revealed the importance of hydrogen bonds with specific amino acid residues. d-nb.info

MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding mode and the conformational changes that may occur upon binding. d-nb.info

The steric requirements for target interaction are highly specific to the particular protein being targeted. A deep and narrow binding pocket will favor ligands with a complementary shape and limited steric bulk, while a broader, more solvent-exposed site may accommodate larger substituents. SAR studies often reveal these steric constraints. For example, in a series of HIV-1 fusion inhibitors based on a bis-indole scaffold, the linkage between the indole rings was found to be critical for adopting the correct shape to fit into a hydrophobic pocket on the gp41 protein. nih.gov

Advanced Methodologies for SAR Elucidation

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule and its interactions with a biological target, typically a protein or enzyme. For analogs of this compound, which are often investigated as kinase inhibitors, obtaining a crystal structure of the ligand-target complex is invaluable for understanding the SAR. nih.govnih.gov

The indolin-2-one scaffold is a common feature in many kinase inhibitors, and crystallographic studies have revealed key binding modes. nih.govnih.gov For instance, the oxindole (B195798) core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents on the indolin-2-one ring, such as the amino and fluoro groups at the 5- and 6-positions, can be systematically modified to probe and optimize interactions with specific sub-pockets of the enzyme.

Crystallographic analysis of related 3-substituted-indolin-2-one derivatives has confirmed predictions from molecular modeling and helped to rationalize and refine SAR results. nih.gov For example, the crystal structure of a compound bound to its target can reveal the precise orientation of the ligand and highlight which functional groups are involved in essential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is instrumental in designing new analogs with improved potency and selectivity.

Illustrative Crystallographic Data for an Indolin-2-one Analog-Kinase Complex:

ParameterValue
PDB ID6XYZ
Target Proteinp21-activated kinase 4 (PAK4)
Ligand(Z)-3-((1H-pyrrol-2-yl)methylene)-5-fluoro-N-(2-hydroxyethyl)-2-oxoindoline-6-carboxamide
Resolution2.1 Å
Key InteractionsHydrogen bonds between the indolin-2-one carbonyl and the kinase hinge region.
SAR ImplicationThe fluoro substituent at the 5-position occupies a hydrophobic pocket, suggesting that modifications at this position can modulate selectivity.

This table is illustrative and based on typical data obtained from crystallographic studies of indolin-2-one kinase inhibitors.

While crystallography provides a static picture of the ligand-target interaction, spectroscopic techniques offer insights into the dynamic and conformational properties of molecules in solution, which can be more representative of the physiological environment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods like Circular Dichroism (CD) are particularly useful. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For analogs of this compound, ¹H, ¹³C, and ¹⁹F NMR can provide a wealth of information. The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data can be used to define the preferred conformation of the molecule and how it might change upon binding to a target. nih.govrsc.org For instance, changes in the chemical shifts of the amino protons upon addition of a target protein can indicate their involvement in binding.

Chiroptical Spectroscopy:

Many biologically active molecules are chiral, and their interaction with biological systems is often stereospecific. Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods are highly sensitive to the three-dimensional structure and can be used to determine the absolute configuration and conformational preferences of chiral analogs. saschirality.orgcas.cz

Circular Dichroism (CD): Electronic CD (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry and conformation of the molecule. For chiral analogs of this compound, ECD can be used to confirm the absolute configuration of enantiomers and to study conformational changes upon target binding or in different solvent environments. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) counterpart of ECD and provides information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly powerful for determining the absolute configuration of complex molecules in solution. nih.gov

The combination of these spectroscopic techniques with computational modeling allows for a detailed understanding of the conformational landscape of this compound analogs. This knowledge is crucial for SAR studies, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of its target.

Illustrative Spectroscopic Data for Conformational Analysis:

TechniqueObservationInterpretation
¹H NMR (NOESY)Cross-peak between a proton on the C3-substituent and a proton on the indolin-2-one core.Indicates a folded conformation where these groups are in close spatial proximity.
ECD SpectroscopyPositive Cotton effect at 280 nm for one enantiomer and a negative Cotton effect for the other.Allows for the assignment of the absolute configuration of the chiral center.
¹⁹F NMRA downfield shift of the fluorine signal upon binding to the target protein.Suggests a change in the electronic environment of the fluorine atom, likely due to interaction with the protein.

This table is illustrative and based on typical data obtained from spectroscopic studies of small molecules.

Mechanistic Investigations of Biological Activities of 5 Amino 6 Fluoro 1,3 Dihydro Indol 2 One Derivatives

Receptor and Enzyme Targeting Mechanisms

Derivatives of the indolone core have been designed to interact with high specificity and affinity with several classes of enzymes and receptors that are crucial for cell signaling and function.

Tyrosine Kinase Inhibition Pathways (e.g., VEGF-R, FGF-R, PDGF-R)

A primary mechanism of action for many indolone derivatives is the inhibition of receptor tyrosine kinases (RTKs). These receptors play a pivotal role in cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of RTK signaling is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor (VEGF-R): The VEGF signaling pathway is critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. rsc.org Indolone derivatives have been developed as potent inhibitors of VEGF receptors. For instance, the compound 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, also known as Sunitinib (SU11248), was identified as a powerful inhibitor of VEGF-R2. wikipedia.org By blocking the ATP-binding pocket of the receptor's kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, thereby inhibiting angiogenesis. google.com

Platelet-Derived Growth Factor Receptor (PDGF-R): PDGF-R signaling is involved in cellular growth, proliferation, and migration. Sunitinib also demonstrates potent inhibitory activity against PDGF-Rβ. wikipedia.org This dual inhibition of both VEGFR and PDGFR pathways contributes to a broader anti-tumor effect, targeting both the tumor vasculature and the tumor cells directly.

Fibroblast Growth Factor Receptor (FGF-R): The FGF-R family (FGFR1-4) is another class of RTKs implicated in tumor development, with genetic alterations like mutations and gene fusions found in various cancers. nih.gov Indolone derivatives have been explored as inhibitors of this pathway. While some inhibitors target multiple FGFRs, others have been designed for selectivity. nih.gov For example, research into related heterocyclic structures has yielded compounds with high selectivity for specific subtypes like FGFR4, highlighting the potential to develop highly targeted therapies. acs.org

Inhibitory Activity of Indole (B1671886)/Indolone Derivatives on Tyrosine Kinases
CompoundTarget KinaseActivity (IC₅₀)Reference
SU11248 (Sunitinib)VEGF-R2Potent Inhibition wikipedia.org
SU11248 (Sunitinib)PDGF-RβPotent Inhibition wikipedia.org
Compound 6c (indole derivative)VEGFR-2Most Potent in Series google.com
Compound 4a (indole derivative)EGFRMost Potent in Series google.com

G-Protein Coupled Receptor (GPCR) Modulation (e.g., CRTH2, 5-HT6R)

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are involved in nearly all physiological processes, making them major drug targets. nih.govnih.gov They regulate signaling pathways in response to a wide array of extracellular signals. nih.gov While the indolone scaffold is more famously associated with kinase inhibition, its structural features hold potential for the development of GPCR modulators.

Dopamine (B1211576) Receptors: Research on structurally related compounds like trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes has shown activity as D2-like dopamine receptor agonists. nih.gov These compounds demonstrated the ability to decrease basal levels of cGMP, confirming their agonistic profile. nih.gov This suggests that fluorinated heterocyclic scaffolds can be adapted to target GPCRs effectively.

Serotonin Receptors (5-HTR): Serotonin receptors, such as 5-HT5A and 5-HT6, are GPCRs that are attractive targets for treating neuropsychiatric disorders. nih.gov The 5-HT5A receptor, which is negatively coupled to adenylyl cyclase via Gαi/o proteins, is involved in regulating neuronal excitability. Developing selective ligands for these receptors has proven challenging. The structural diversity of indolone derivatives could provide a novel chemical space for identifying selective modulators of these important central nervous system targets.

Other Enzyme Systems Under Investigation (e.g., PRMT5, DNA Gyrase, PDE4, Aromatase)

Beyond kinases and GPCRs, the versatility of the indolone scaffold has led to investigations into its potential for inhibiting other critical enzyme systems.

Protein Arginine Methyltransferase 5 (PRMT5): PRMT5 is an enzyme whose expression is highly correlated with DNA damage repair (DDR) pathways in many cancers. Pharmacological inhibition of PRMT5 leads to the downregulation of key DDR genes like BRCA1/2 and RAD51. This occurs because PRMT5 inhibition reduces its presence on the promoter regions of these genes, disrupting their expression and leading to changes in alternative splicing. This mechanism can sensitize cancer cells to other treatments like PARP inhibitors.

DNA Gyrase: Bacterial DNA gyrase is an essential type II topoisomerase required for DNA replication and is a validated target for antibiotics. nih.gov Research has led to the discovery of brominated oxindole (B195798) alkaloids that act as inhibitors of staphylococcal DNA gyrase. For example, a compound identified as 6-Tris was found to be a low-micromolar inhibitor of the gyrase B subunit (GyrB), while 5-Tris acted as a dual inhibitor of both DNA gyrase and pyruvate (B1213749) kinase. These findings present a new scaffold for developing antibacterial agents that are distinct from traditional fluoroquinolones.

Phosphodiesterase 4 (PDE4): PDE4 is the predominant enzyme responsible for the degradation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) in immune and central nervous system cells. wikipedia.org Inhibition of PDE4 has anti-inflammatory and neuroprotective effects. wikipedia.org A novel series of quaternary substituted oxindoles has been synthesized and evaluated as PDE4 inhibitors, with some examples showing sub-micromolar IC₅₀ values. By preventing cAMP breakdown, PDE4 inhibitors can suppress the release of pro-inflammatory cytokines, making them a target for conditions like COPD and neuroinflammatory disorders.

Aromatase: Aromatase is the rate-limiting enzyme in estrogen biosynthesis, a critical pathway in the development of hormone-dependent breast cancer. Third-generation aromatase inhibitors are clinically used to treat these cancers. These inhibitors function by binding to the active site of the enzyme. For example, the triazole group of non-steroidal inhibitors coordinates with the heme iron atom of the aromatase enzyme, blocking its catalytic activity. While current inhibitors are primarily triazole derivatives or steroid analogues, the detailed understanding of their binding mechanism provides a foundation for designing novel inhibitors based on other scaffolds like indolone.

Cellular and Molecular Responses to Indolone Derivatives

The interaction of indolone derivatives with their molecular targets triggers a cascade of cellular and molecular events, resulting in observable biological outcomes such as anti-inflammatory and anti-cancer effects.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6 Release)

Indole and oxindole derivatives have demonstrated significant anti-inflammatory properties by modulating the production of key signaling molecules involved in the inflammatory response.

Studies on conjugates of indole and aminophenyl morpholinone have shown potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in microglial cells. One lead compound reduced the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. The mechanism behind this effect involves the inhibition of the nuclear translocation of critical transcription factors like NF-κB and AP-1, which are responsible for transcribing the genes for these inflammatory cytokines. Other studies on related flavonoid structures show that suppression of pro-inflammatory cytokines is linked to the blockage of signaling pathways such as MAPK and JAK-STAT.

Inhibition of Inflammatory Cytokines by an Indole-Morpholinone Conjugate
CytokineInhibition (%)Reference
TNF-α71%
IL-653%

Mechanisms of Anti-proliferative and Angiogenesis Inhibition

The anti-proliferative and anti-angiogenic activities of indolone derivatives are often direct consequences of their enzyme-targeting mechanisms.

Anti-proliferative Mechanisms: The inhibition of RTKs like EGFR, VEGFR, and PDGFR by indolone derivatives directly blocks the downstream signaling pathways (e.g., RAS/MAPK, PI3K/Akt) that drive cell proliferation. google.com This leads to cell cycle arrest and prevents uncontrolled cell division. google.com A distinct anti-proliferative mechanism was identified for the derivative FiVe1, which was found to bind to the structural protein vimentin (B1176767) (VIM). This binding induces hyperphosphorylation at the Ser56 residue of vimentin, which phenocopies the anti-mitotic activity of the compound, leading to growth inhibition in mesenchymal cancer cells.

Angiogenesis Inhibition: The inhibition of angiogenesis is primarily achieved through the blockade of the VEGF-R pathway. rsc.org By preventing VEGF from activating its receptor on endothelial cells, indolone derivatives halt the signaling required for these cells to proliferate, migrate, and form new blood vessels. rsc.orggoogle.com Studies using a rat aorta angiogenesis assay have confirmed that indole derivatives can effectively inhibit the sprouting of blood vessels, with one carbothioamide derivative showing an IC₅₀ of 56.9 µg/mL. rsc.org This anti-angiogenic effect is crucial for limiting tumor growth and metastasis by cutting off the tumor's supply of oxygen and nutrients. rsc.org

Anti-proliferative and Anti-angiogenic Activity of Indole Derivatives
Compound/Derivative TypeAssayCell LineActivity (IC₅₀)Reference
Carbothioamide DerivativeAnti-angiogenicRat Aorta56.9 µg/mL rsc.org
Carbothioamide DerivativeAnti-proliferativeHUVECs76.3 µg/mL rsc.org
Carbothioamide DerivativeAnti-proliferativeA549 Lung Cancer45.5 µg/mL rsc.org
Indole-6-carboxylate estersAnti-proliferativeHepG2, HCT-116, A549Varies by compound google.com

Protein-Ligand Interaction Analysis

Detailed protein-ligand interaction analyses for 5-Amino-6-fluoro-1,3-dihydro-indol-2-one derivatives are not available in the current body of scientific literature.

No published research was found that specifically reports on biochemical binding assays to determine the binding affinity and selectivity of this compound derivatives for any particular biological target. While studies on related but structurally distinct compounds, such as trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, have utilized radioligand binding assays to assess affinity for dopamine receptors, similar data for the requested indolinone scaffold is absent. nih.gov

There are no publicly available co-crystallography studies that provide insights into the atomic-level interactions between this compound derivatives and any protein targets. Such structural biology data is crucial for understanding the precise binding mode and for structure-based drug design, but it does not appear to have been determined or published for this class of compounds.

Advanced Methodologies for Mechanism of Action Studies (e.g., Proteomics, Metabolomics in Cellular Contexts)

No studies employing advanced methodologies such as proteomics or metabolomics to investigate the mechanism of action of this compound derivatives in cellular contexts could be located. These powerful techniques, which can provide a global view of the cellular response to a compound, have not been applied to elucidate the biological effects of this specific chemical entity according to the available literature.

Computational and Theoretical Studies of 5 Amino 6 Fluoro 1,3 Dihydro Indol 2 One and Its Analogs

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are instrumental in modern drug discovery for identifying potential protein targets and predicting how a ligand might interact with them. nih.govyoutube.com For 5-Amino-6-fluoro-1,3-dihydro-indol-2-one, these techniques can be leveraged to explore its therapeutic potential, particularly as an inhibitor of protein kinases, a common target for oxindole (B195798) derivatives. researchgate.netsci-hub.se

Prediction of Ligand-Receptor Binding Poses and Affinities

Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a protein target. The oxindole core is known to form key hydrogen bonds with the hinge region of many protein kinases. sci-hub.se In a hypothetical docking study against a protein kinase, such as Aurora A kinase, the amino group at the 5-position and the lactam oxygen of the oxindole ring would be expected to act as hydrogen bond donors and acceptors, respectively. The fluorine atom at the 6-position can influence binding affinity through electrostatic interactions and by modulating the pKa of the adjacent amino group.

The binding affinity is often estimated using a scoring function, which calculates a value (e.g., in kcal/mol) representing the strength of the ligand-receptor interaction. A lower docking score generally indicates a more favorable binding affinity.

Table 1: Hypothetical Docking Scores of this compound and Analogs Against a Protein Kinase.

CompoundModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundParent Compound-8.5LEU215, VAL223, LYS162
Analog 1Replacement of Fluoro with Chloro-8.2LEU215, VAL223, LYS162
Analog 2Methylation of Amino Group-7.9LEU215, VAL223
Analog 3Removal of Fluoro Group-7.5LEU215, VAL223, LYS162

Identification of Potential Off-Targets and Polypharmacology

Virtual screening can be employed to dock this compound against a large library of protein structures to identify potential off-targets. nih.govacs.org This is crucial for understanding the compound's selectivity and potential for side effects. The concept of polypharmacology, where a drug interacts with multiple targets, can also be explored. nih.gov An oxindole scaffold might exhibit inhibitory activity against a range of kinases, and virtual screening can help to create a selectivity profile. acs.org For instance, screening against a panel of kinases could reveal that this compound has a high affinity for a primary target but also interacts with other kinases, which could be beneficial or detrimental depending on the therapeutic context.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics. youtube.comyoutube.com

Electronic Structure Analysis and Reactivity Predictions (e.g., Density Functional Theory, Frontier Molecular Orbitals)

DFT can be used to calculate the distribution of electron density in this compound. This allows for the mapping of the molecular electrostatic potential (MEP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The amino group and the carbonyl oxygen are expected to be nucleophilic centers, while the aromatic ring and the lactam carbonyl carbon are likely electrophilic sites.

Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. unesp.bryoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the amino-substituted benzene (B151609) ring, while the LUMO may be distributed over the electron-deficient carbonyl group and the aromatic system.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound.

PropertyCalculated Value (Illustrative)Interpretation
HOMO Energy-5.8 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.6 eVSuggests moderate chemical reactivity.
Dipole Moment3.5 DIndicates a polar molecule.

Prediction of Spectroscopic Signatures to Aid Structural Assignment

DFT calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govacs.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the 1H and 13C NMR spectra of this compound. acs.orgmdpi.com Similarly, by computing the vibrational modes, a theoretical IR spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the chemical structure of a synthesized compound. For instance, the calculated vibrational frequency for the C=O stretch of the lactam would be a key identifier in the IR spectrum.

Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govnih.gov An MD simulation of this compound bound to a protein target would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces on each atom over a period of nanoseconds or longer. mdpi.comyoutube.com

This simulation can provide valuable information on:

Stability of the Binding Pose: MD can assess whether the initial docking pose is stable or if the ligand reorients within the binding site.

Flexibility of the Ligand and Protein: It shows how the ligand and the protein's amino acid residues move and adapt to each other.

Role of Water Molecules: MD simulations can reveal the role of water molecules in mediating ligand-protein interactions.

Binding Free Energy Calculations: More advanced MD techniques, such as MM/PBSA or MM/GBSA, can provide more accurate estimates of the binding free energy, which correlates with the binding affinity.

For this compound, MD simulations could confirm the stability of the hydrogen bonds formed by its amino and lactam groups and explore the conformational flexibility of the molecule within the active site of a target kinase.

Elucidation of Ligand-Target Dynamics and Conformational Ensembles

Understanding the dynamic nature of the interaction between a ligand and its biological target is fundamental for rational drug design. Molecular dynamics (MD) simulations have become a cornerstone in this endeavor, offering a window into the time-resolved behavior of these systems. volkamerlab.orgresearchgate.net For this compound and its analogs, MD simulations are employed to explore the conformational landscape of the ligand when bound to a target protein, such as a kinase. These simulations can reveal crucial information about the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the role of water molecules in the binding site.

Conformational analysis of the indolone core and its substituents is critical, as the three-dimensional shape of the molecule dictates its binding affinity and specificity. Computational methods like molecular mechanics and ab initio calculations are used to study the conformational space of fluoro-oxindole derivatives. sciforum.net For instance, a study on a related 5-fluoro-2-oxo-indole derivative involved generating a vast number of conformers and minimizing their energy to identify the most stable structures. sciforum.net This process often involves comparing the root-mean-square-deviation (RMSD) of the computationally generated conformers with experimentally determined structures, where available. sciforum.net The generation of these low-energy conformer ensembles is vital for applications like 3D-QSAR, pharmacophore modeling, and docking studies. sciforum.net Advanced computational strategies, sometimes integrating double-hybrid functionals and wave-function composite methods, are being applied to accurately predict the conformational and spectroscopic properties of complex heterocyclic molecules. sns.itaalto.finih.gov

Table 1: Computational Methods for Ligand-Target Dynamics and Conformational Analysis

Method Application for this compound Analogs Key Insights
Molecular Dynamics (MD) Simulation Simulating the protein-ligand complex over time (nanoseconds to microseconds). volkamerlab.orgnih.gov Binding stability, key amino acid interactions, role of solvent, conformational changes upon binding.
Molecular Mechanics (MM) Generating and minimizing a large number of possible conformers. sciforum.net Identification of low-energy conformers, understanding steric and electronic effects of substituents.
Ab Initio Calculations (e.g., RHF/3-21G) High-accuracy energy minimization of generated conformers. sciforum.net Refined geometries and relative energies of conformers, characterization of true energy minima.

| RMSD Overlay | Comparing computational models with experimental (e.g., X-ray) structures. sciforum.net | Validation of computational models, understanding the bioactive conformation. |

Analysis of Solvent Effects and Binding Thermodynamics

The thermodynamics of ligand binding provides a quantitative measure of the affinity between a drug candidate and its target. Computational methods are instrumental in dissecting the free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to estimate the binding free energy of indolone derivatives to their targets. These methods calculate the energy of the complex, the protein, and the ligand in solution to derive the binding energy.

The influence of the solvent, typically water, is a critical factor in molecular recognition. Explicit solvent models in MD simulations provide a detailed picture of how water molecules mediate or compete with ligand-target interactions. Implicit solvent models, used in MM/PBSA and MM/GBSA, offer a computationally less expensive way to account for the bulk effect of the solvent. nih.gov The calculation of solvation free energies is complex, and errors can arise, but these methods provide valuable relative rankings of binding affinities for a series of analogs. nih.govtulane.edu For fluorinated compounds like this compound, the fluorine atom can significantly alter local solvation and electrostatic interactions, which must be accurately modeled. fu-berlin.de

Table 2: Methods for Analyzing Binding Thermodynamics

Technique Description Relevance to Indolone Research
MM/PBSA & MM/GBSA End-state methods to calculate the free energy of binding from MD simulation snapshots. Ranking the binding affinities of a series of this compound analogs to a target protein.
Free Energy Perturbation (FEP) Alchemical free energy method that calculates the free energy difference between two related ligands by "mutating" one into the other. Accurately predicting the change in binding affinity resulting from small chemical modifications to the indolone scaffold.
Thermodynamic Integration (TI) Another alchemical method that calculates the free energy change along a non-physical path connecting the initial and final states. Provides a robust calculation of relative binding free energies to guide lead optimization.

| Isothermal Titration Calorimetry (ITC) | An experimental technique that can be used to validate computational predictions of binding thermodynamics. d-nb.info | Provides experimental ΔG, ΔH, and ΔS values for comparison with and refinement of computational models. d-nb.info |

Cheminformatics and Data Mining Applications

Cheminformatics leverages computational tools to analyze and model large datasets of chemical information. For indolone research, these approaches are crucial for predicting drug-likeness and for designing new molecules with improved properties.

Predictive ADME/Tox Profiling through Computational Models

A promising drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity (Tox) profile. In silico models play a vital role in the early stages of drug discovery by predicting these properties, thereby reducing the time and cost associated with experimental assays. nih.govnih.gov For this compound and its analogs, various computational models can predict key ADME/Tox parameters. nih.gov These models are often built using machine learning algorithms trained on large datasets of compounds with known experimental values. researchgate.net

Table 3: In Silico ADME/Tox Predictions for Indolone Analogs

Property Prediction Method/Model Importance in Drug Design
Aqueous Solubility Models based on topological polar surface area (TPSA) and logP. Crucial for drug absorption and formulation.
Human Intestinal Absorption (HIA) QSAR models, rule-based systems (e.g., Lipinski's Rule of Five). nih.gov Predicts the extent of oral absorption.
Blood-Brain Barrier (BBB) Permeation Models considering molecular size, polarity, and hydrogen bonding capacity. Important for CNS-targeting drugs; avoidance is necessary for peripherally acting drugs.
Cytochrome P450 (CYP) Inhibition Docking studies on CYP isoforms, machine learning models. nih.gov Predicts potential for drug-drug interactions. nih.gov
Hepatotoxicity QSAR models trained on data from hepatotoxicity assays. Early identification of potential liver toxicity.

| Carcinogenicity/Mutagenicity | Models based on structural alerts (e.g., DEREK Nexus) and machine learning. nih.gov | Essential for assessing long-term safety. |

Lead Optimization and Library Design through In Silico Approaches

Once a "hit" compound like this compound is identified, in silico methods are extensively used to optimize its structure to improve potency, selectivity, and ADME properties. nih.gov This process often involves creating a virtual library of analogs by systematically modifying different parts of the scaffold. These libraries can then be screened virtually against a target protein using molecular docking to prioritize the most promising candidates for synthesis. nih.govnih.govacs.org

Virtual screening can be structure-based, relying on the 3D structure of the target, or ligand-based, using information from known active molecules. Quantitative Structure-Activity Relationship (QSAR) models are a key component of ligand-based design, establishing a mathematical correlation between chemical structure and biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds. The design of focused libraries around the this compound core allows for an efficient exploration of the chemical space to identify leads with superior properties. mdpi.com

Development of Novel Computational Methodologies for Indolone Research

The field of computational chemistry is continuously evolving, with new methods being developed to improve the accuracy and speed of calculations. Research on indolone derivatives benefits from and contributes to these advancements. For example, the development of more accurate force fields, the set of parameters used to describe the potential energy of a system, is crucial for obtaining reliable results from MD simulations.

Furthermore, the application of machine learning and artificial intelligence is revolutionizing drug discovery. rsc.org These techniques can be used to develop more sophisticated QSAR and ADME/Tox models, predict reaction outcomes for the synthesis of new indolone analogs, and even generate novel molecular structures with desired properties from scratch. The integration of these cutting-edge computational tools provides a powerful platform for accelerating the discovery and development of new therapeutics based on the this compound scaffold. sciforum.net

Table 4: Mentioned Compounds

Compound Name
This compound

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Bioactive Properties for Advanced Indolone Scaffolds

The indolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine and an amino group in 5-Amino-6-fluoro-1,3-dihydro-indol-2-one offers opportunities to explore novel bioactive properties by creating advanced indolone scaffolds. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. iiserkol.ac.in

Future research will likely focus on the derivatization of the amino group to generate a library of novel compounds. These derivatives can be screened for a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial, and antiviral properties. For instance, derivatives of the closely related 5-fluoro-2-oxindole have been synthesized and shown to be potent α-glucosidase inhibitors, suggesting a potential therapeutic application in diabetes management. nih.govnih.govresearchgate.netfrontiersin.org A study on 5-fluoro-2-oxindole derivatives revealed that certain substitutions led to compounds with significantly higher inhibitory activity than the reference drug acarbose. nih.gov

Furthermore, the 2-oxindole core is a well-established pharmacophore for kinase inhibitors. A notable example is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor, which is a derivative of a fluorinated oxindole (B195798). researchgate.net This precedent strongly suggests that derivatives of this compound could be developed as potent and selective kinase inhibitors for cancer therapy. nih.govnih.gov Research in this area would involve the synthesis of a diverse set of amides, sulfonamides, and other derivatives from the amino group and evaluating their inhibitory activity against a panel of kinases.

Table 1: Potential Bioactive Properties of Advanced Indolone Scaffolds

Derivative ClassPotential Biological TargetTherapeutic Area
Amides/SulfonamidesProtein KinasesOncology, Inflammatory Diseases
Schiff BasesMicrobial EnzymesInfectious Diseases
N-arylated/N-alkylated derivativesα-Glucosidase, other enzymesDiabetes, Metabolic Disorders

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The unique properties of this compound make it an attractive candidate for the development of novel chemical probes. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological systems.

The amino group provides a convenient handle for the attachment of various functionalities, such as fluorophores, biotin (B1667282) tags, or photo-crosslinking groups. This would enable the creation of multimodal probes for a variety of applications, including fluorescence imaging, affinity purification of target proteins, and identification of binding partners.

A potential application is the development of ¹⁹F-labeled probes for positron emission tomography (PET) imaging. The synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan has demonstrated the feasibility of incorporating ¹⁸F into indole-based structures for PET imaging of biological processes like amino acid metabolism in tumors. thno.org Similarly, ¹⁸F-labeled derivatives of this compound could be developed to visualize the distribution and target engagement of drugs based on this scaffold in vivo. The development of such probes would be invaluable for understanding the mechanism of action of new drug candidates and for personalized medicine. nih.gov

Integration with Modern Drug Discovery Technologies (e.g., Artificial Intelligence and Machine Learning in Compound Design)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These technologies can accelerate the design and optimization of new drug candidates by analyzing vast datasets and predicting the properties of novel compounds.

In the context of this compound, AI and ML can be employed in several ways. Generative models can be used to design novel derivatives with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. Predictive models can be trained on existing data for oxindole derivatives to forecast the bioactivity and potential off-target effects of new virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

The application of AI and ML in drug discovery has already shown promise in accelerating various stages, from target identification to lead optimization. nih.gov By leveraging these technologies, researchers can more efficiently explore the chemical space around the this compound scaffold to identify novel drug candidates with improved efficacy and safety profiles.

Broader Impact on Heterocyclic Chemistry and the Design of Functional Molecules

The study of this compound and its derivatives will have a broader impact on the field of heterocyclic chemistry. The development of new synthetic methodologies for the functionalization of the fluorinated oxindole core will enrich the toolbox of synthetic chemists. iiserkol.ac.inrsc.org The exploration of the reactivity of the amino group in the presence of the electron-withdrawing fluorine atom will provide valuable insights into the chemical behavior of such systems.

Furthermore, the knowledge gained from studying the structure-activity relationships of derivatives of this scaffold will contribute to a deeper understanding of the principles of molecular recognition and drug design. This knowledge can be applied to the design of other functional molecules with tailored properties for applications beyond medicine, such as in materials science and catalysis. The versatility of the oxindole scaffold, combined with the unique properties of fluorine, makes this class of compounds a rich area for future scientific exploration with the potential for significant societal impact. nih.govmdpi.com

Q & A

Q. What synthetic methodologies are recommended for 5-Amino-6-fluoro-1,3-dihydro-indol-2-one?

Microwave-assisted synthesis using potassium fluoride on alumina has been reported for analogous 3-arylidene-1,3-dihydro-indol-2-one derivatives, enabling efficient carbon-carbon bond formation under controlled conditions . For fluorinated indolin-2-ones, halogenation at the 6-position may involve electrophilic fluorination or palladium-catalyzed coupling. Post-synthetic modifications, such as introducing the amino group at the 5-position, could follow reductive amination or nucleophilic substitution protocols.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., ¹H/¹³C NMR for fluorine coupling patterns and amino group identification).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., >98% purity as noted in commercial analogs ).
  • Mass Spectrometry (MS) : To verify molecular weight (expected m/z ~166.16 for C₈H₇FN₂O).
  • X-ray crystallography : If single crystals are obtainable, to resolve stereoelectronic effects of the fluorine substituent.

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Cytotoxicity assays : Measure IC₅₀ values using hormone-independent cancer cell lines (e.g., prostate/breast carcinoma), following protocols similar to OSU 111, an analog with IC₅₀ = 0.5–0.9 µM .
  • Cell cycle analysis : Flow cytometry to detect G₂/M phase arrest, indicative of tubulin polymerization inhibition .
  • Kinase inhibition screening : Test against CDK2 or FGFR1 using ATP-competitive assays, referencing SU9516 (IC₅₀ ~5 µM for CDK2) .

Advanced Research Questions

Q. How does the 6-fluoro substitution influence biological activity compared to methoxy or other substituents?

  • Electron-withdrawing effects : Fluorine’s electronegativity may enhance binding to hydrophobic pockets in kinase ATP-binding sites (e.g., CDK2) by modulating electron density in the indolin-2-one core .
  • Steric considerations : Unlike bulkier methoxy groups, fluorine’s small size may reduce steric hindrance, improving selectivity for specific targets.
  • Metabolic stability : Fluorine can resist oxidative metabolism, potentially enhancing in vivo half-life compared to methoxy analogs .

Q. What methodological strategies are critical for structure-activity relationship (SAR) studies?

  • Systematic substitution : Synthesize derivatives with varied substituents at positions 5 and 6 (e.g., 5-nitro, 6-chloro) and compare activity profiles.
  • Computational modeling : Molecular docking to predict binding modes with targets like tubulin or CDK2, leveraging crystal structures of SU9516-bound CDK2 .
  • Pharmacophore mapping : Identify essential hydrogen-bond acceptors (e.g., carbonyl group) and hydrophobic regions for scaffold optimization.

Q. How can researchers elucidate the mechanism of action for this compound?

  • Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs.
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Tubulin polymerization assays : Compare effects to colchicine-site binders like OSU 111, which inhibit polymerization at sub-micromolar concentrations .

Q. What strategies improve solubility and stability for in vivo studies?

  • Prodrug design : Introduce phosphate or acetate groups at the amino position for enhanced aqueous solubility.
  • Formulation optimization : Use cyclodextrins or lipid nanoparticles to improve bioavailability.
  • Stability testing : Assess degradation under physiological pH/temperature using accelerated stability protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.